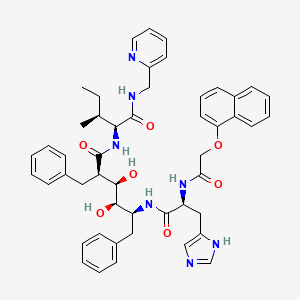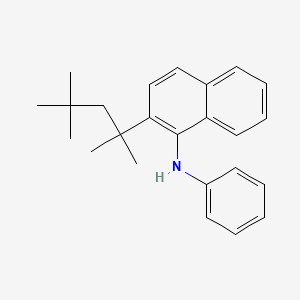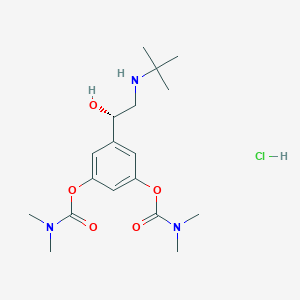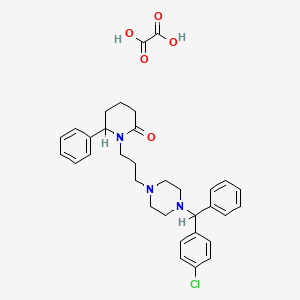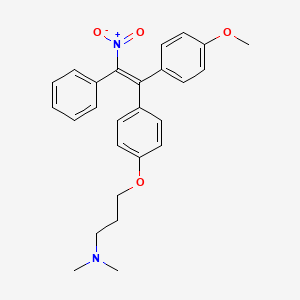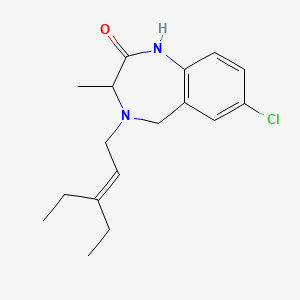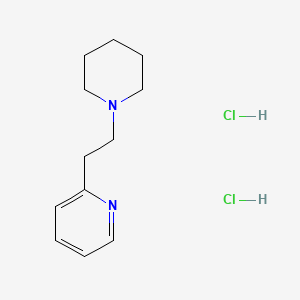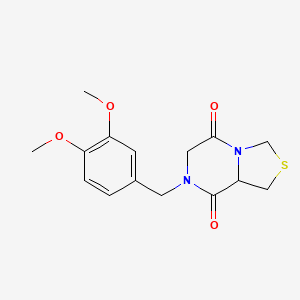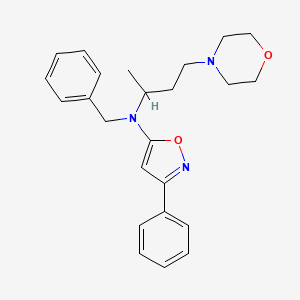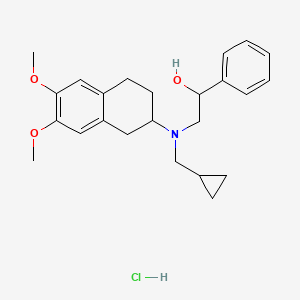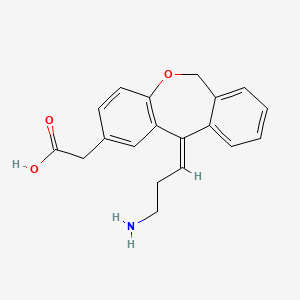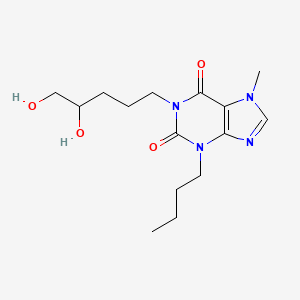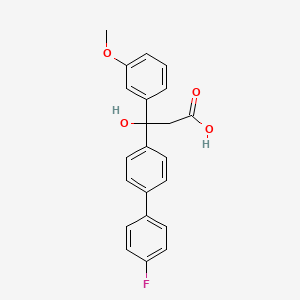
(+-)-4'-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and m-methoxyphenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and m-methoxyphenylacetic acid in the presence of a suitable catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired biphenylhydracrylic acid structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylacetic acid
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylpropionic acid
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylbutyric acid
Uniqueness
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluoro and methoxy groups enhances its potential for diverse applications in various fields.
特性
CAS番号 |
95711-59-4 |
|---|---|
分子式 |
C22H19FO4 |
分子量 |
366.4 g/mol |
IUPAC名 |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO4/c1-27-20-4-2-3-18(13-20)22(26,14-21(24)25)17-9-5-15(6-10-17)16-7-11-19(23)12-8-16/h2-13,26H,14H2,1H3,(H,24,25) |
InChIキー |
GWQDPANFKIHOSP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


